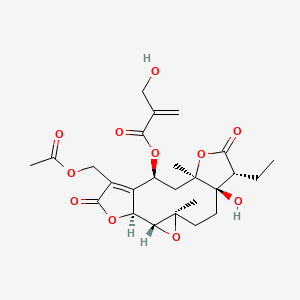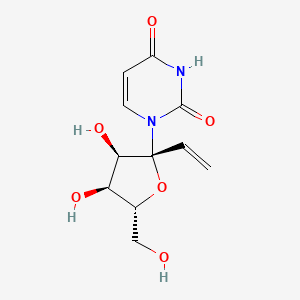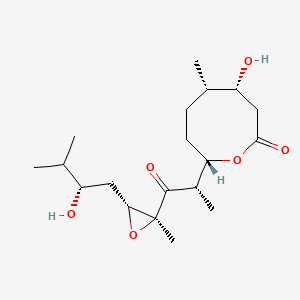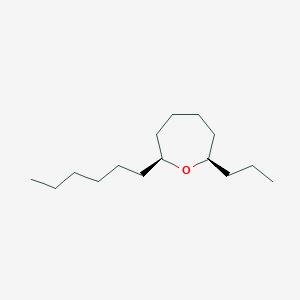
(2S,7R)-2-hexyl-7-propyloxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,7R)-2-hexyl-7-propyloxepane is a compound that belongs to the class of medium-sized lactones, specifically oxepanes. It is a fully saturated analogue of the core of other chiral oxepane derivatives, such as isolaurepinnacin and neoisoprelaurefucin. These compounds are mainly isolated from the genus Laurencia, which is known for its biologically active marine natural products .
Méthodes De Préparation
The synthesis of isolaurepan involves several key steps. One of the most efficient methods is the enantioselective synthesis using oxidative resolution of a secondary alcohol and highly diastereoselective reductive cyclization of a hydroxy ketone . Another method involves the oxidative lactonization of 1,6- and 1,7-diols using a catalytic amount of TEMPO and PhI(OAc)2 as stoichiometric oxidant . This method is highly efficient and provides synthetically useful seven- and eight-membered lactones in good yields .
Analyse Des Réactions Chimiques
(2S,7R)-2-hexyl-7-propyloxepane undergoes several types of chemical reactions, including:
Oxidation: The oxidative lactonization of diols to form lactones is a key reaction in the synthesis of isolaurepan.
Substitution: Various substitution reactions can be performed on the oxepane ring to introduce different functional groups.
Common reagents used in these reactions include TEMPO, PhI(OAc)2, triethylsilane, and titanium tetrachloride. The major products formed from these reactions are the corresponding lactones and substituted oxepanes .
Applications De Recherche Scientifique
(2S,7R)-2-hexyl-7-propyloxepane has several scientific research applications:
Mécanisme D'action
The mechanism of action of isolaurepan involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the oxidative resolution of secondary alcohols and cis-selective cyclization reactions . These reactions are facilitated by the use of specific reagents and conditions, such as TEMPO and PhI(OAc)2 .
Comparaison Avec Des Composés Similaires
(2S,7R)-2-hexyl-7-propyloxepane is unique compared to other similar compounds due to its fully saturated oxepane core. Similar compounds include isolaurepinnacin and neoisoprelaurefucin, which also contain a 2,7-disubstituted oxepane core unit . isolaurepan is distinct in its structural simplicity and the efficiency of its synthetic routes .
Propriétés
Numéro CAS |
81053-62-5 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
(2S,7R)-2-hexyl-7-propyloxepane |
InChI |
InChI=1S/C15H30O/c1-3-5-6-7-11-15-13-9-8-12-14(16-15)10-4-2/h14-15H,3-13H2,1-2H3/t14-,15+/m1/s1 |
Clé InChI |
DYPBWZZUWVXKCZ-CABCVRRESA-N |
SMILES |
CCCCCCC1CCCCC(O1)CCC |
SMILES isomérique |
CCCCCC[C@H]1CCCC[C@H](O1)CCC |
SMILES canonique |
CCCCCCC1CCCCC(O1)CCC |
Synonymes |
isolaurepan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


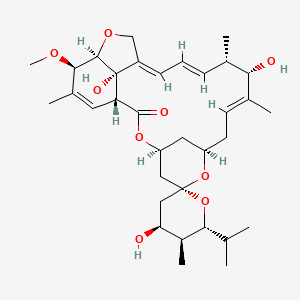
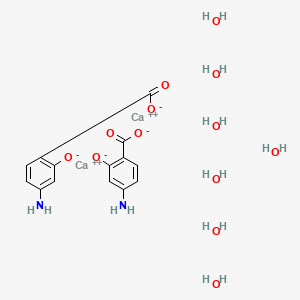
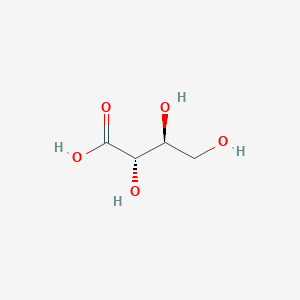
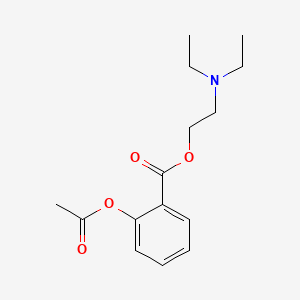
![2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)
![cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]](/img/structure/B1250346.png)
![2-[(2R)-2-benzylsulfinyl-4-oxoazetidin-1-yl]-N-[6-(4-chlorophenyl)hexyl]acetamide](/img/structure/B1250348.png)

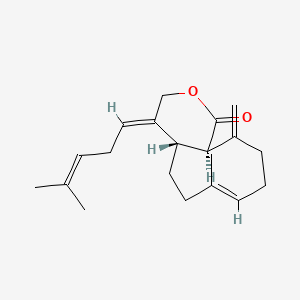
![[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate](/img/structure/B1250351.png)
